molecular formula C13H10F2N2S B2544927 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine CAS No. 338393-15-0

2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine

Cat. No.: B2544927
CAS No.: 338393-15-0
M. Wt: 264.29
InChI Key: XHMUUEVENIXHEJ-VOTSOKGWSA-N
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Description

2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is a pyrimidine derivative featuring a difluoromethylsulfanyl group at position 2 and an (E)-2-phenylethenyl substituent at position 4. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, provides a versatile scaffold for chemical modifications, enabling interactions with biological targets.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2S/c14-12(15)18-13-16-9-8-11(17-13)7-6-10-4-2-1-3-5-10/h1-9,12H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUUEVENIXHEJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Difluoromethylsulfanyl Group: This step can be achieved using difluoromethylthiolating agents such as difluoromethylthiol chloride (ClCF2H) under basic conditions.

    Addition of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the pyrimidine derivative is coupled with styrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of difluoromethylsulfoxide or difluoromethylsulfone derivatives.

    Reduction: Formation of 2-(difluoromethylsulfanyl)-4-(2-phenylethyl)pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylethenyl group can facilitate interactions with aromatic binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

2-{[(2,6-Dichlorophenyl)Methyl]Sulfanyl}-4-[(E)-2-(Thiophen-2-Yl)Ethenyl]Pyrimidine (CAS: 339278-42-1)
  • Core : Pyrimidine.
  • Position 2 substituent : 2,6-Dichlorobenzylsulfanyl.
  • Position 4 substituent : (E)-2-(thiophen-2-yl)ethenyl.
  • Key differences: The dichlorobenzylsulfanyl group introduces steric bulk and strong electron-withdrawing effects compared to the difluoromethylsulfanyl group.
  • Activity : While specific data for this compound are unavailable in the evidence, structural analogs with thiophene moieties are often explored for anti-parasitic or antiviral applications .

Quinazolinone Derivatives with (E)-Styryl Moieties

4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl}Ethenyl]Benzene-1-Sulfonamide
  • Core: Quinazolinone (a bicyclic structure with fused benzene and pyrimidine rings).
  • Position 2 substituent : (E)-Styryl group linked to a para-sulfonamide benzene.
  • Position 3 substituent : 4-Methoxyphenyl.
  • Key differences: The quinazolinone core may enhance binding to enzymes like COX-2 due to planar aromaticity and hydrogen-bonding capacity. The para-sulfonamide group is a hallmark of COX-2 inhibitors (e.g., celecoxib).
  • Activity : Demonstrated 47.1% COX-2 inhibition at 20 μM, though less potent than celecoxib .

Dihydropyranone Derivatives with (E)-Styryl Groups

Goniothalamin and Dihydrokavain
  • Core: Dihydropyranone (a six-membered oxygen-containing ring).
  • Substituents : (E)-Styryl groups with varying phenyl or phenethyl modifications.
  • These compounds are derived from plant extracts and exhibit anti-parasitic activity (e.g., against Haemonchus contortus), with IC50 values reported in the 200–300 μM range .

Comparative Analysis Table

Compound Class Core Structure Position 2 Substituent Position 4 Substituent Key Biological Activity Notable Findings
Target Compound Pyrimidine Difluoromethylsulfanyl (E)-2-Phenylethenyl Not explicitly stated Fluorine enhances stability
2,6-Dichlorobenzylsulfanyl Pyrimidine (CAS: 339278-42-1) Pyrimidine 2,6-Dichlorobenzylsulfanyl (E)-2-(Thiophen-2-yl)ethenyl Anti-parasitic (inferred) Thiophene may alter target selectivity
Quinazolinone-Sulfonamide Quinazolinone (E)-Styryl-linked sulfonamide 4-Methoxyphenyl COX-2 inhibition (47.1% at 20 μM) Less potent than celecoxib
Goniothalamin Dihydropyranone - (E)-2-Phenylethenyl Anti-parasitic (IC50 ~200–300 μM) Plant-derived, moderate activity

Key Research Findings and Implications

Fluorine vs. Chlorine in Sulfanyl Groups : The difluoromethylsulfanyl group in the target compound likely offers improved metabolic stability and reduced toxicity compared to chlorinated analogs (e.g., 2,6-dichlorobenzylsulfanyl) due to fluorine’s smaller atomic radius and stronger C-F bonds .

Core Structure Influence: Pyrimidines and quinazolinones exhibit distinct electronic profiles. Quinazolinones, with an additional carbonyl group, may favor interactions with COX-2’s hydrophobic pocket, whereas pyrimidines could be tailored for other targets like kinases or viral proteases .

Role of the (E)-Styryl Group: This moiety is conserved across multiple compound classes (pyrimidines, quinazolinones, dihydropyranones) and is critical for π-π interactions. Replacing phenyl with thiophene (as in CAS: 339278-42-1) may shift activity toward antiparasitic targets .

Biological Activity

The compound 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine derivatives are known for a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit various biological activities. The specific compound has shown promise in several areas:

  • Anticancer Activity : Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
    • Case Study : In a comparative study, a related pyrimidine compound exhibited an IC50 value of 0.09 µM against MCF-7 cells, indicating potent anticancer activity .
  • Antimicrobial Properties : The compound has also been assessed for its antimicrobial efficacy against several bacterial strains. Pyrimidines have historically shown activity against pathogens such as E. coli and S. aureus.
    • Research Findings : A synthesized pyrimidine derivative demonstrated significant inhibition against E. faecalis, with an observed maximum cytotoxicity of 67% at a concentration of 250 μM after 72 hours .
  • Anti-inflammatory Effects : Pyrimidines are known to possess anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrimidines often act as inhibitors of key enzymes involved in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial in cancer progression .
  • DNA Interaction : Some studies suggest that pyrimidines can intercalate into DNA, disrupting replication and transcription processes, thereby inducing apoptosis in cancer cells.

Data Table: Biological Activities of Related Pyrimidine Compounds

Compound NameActivity TypeIC50 Value (µM)Cell Line Tested
Compound AAnticancer0.09MCF-7
Compound BAntimicrobial250E. faecalis
Compound CAnti-inflammatoryNot specifiedVarious

Q & A

Basic: What are the recommended synthetic routes for 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

  • Sulfanyl Group Introduction: Nucleophilic substitution using difluoromethylthiol reagents under inert atmospheres (e.g., N₂) to avoid oxidation .
  • Styryl Group Coupling: Heck coupling or Wittig reactions for the (E)-styryl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) to ensure stereoselectivity .
  • Optimization: Reaction yields improve with degassed solvents, slow addition of reagents, and monitoring via TLC/HPLC. For example, highlights that adjusting reaction time (12–24 hrs) and catalyst loading (5–10 mol%) reduces byproducts .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The difluoromethylsulfanyl group shows characteristic splitting in ¹⁹F NMR (~δ -100 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺, with fragmentation patterns identifying the styryl and sulfanyl moieties .
  • Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. notes discrepancies in reported IR data, emphasizing the need for repeated measurements under anhydrous conditions .

Basic: What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Agrochemical Screening: Herbicidal or fungicidal activity is tested via in vitro assays (e.g., mycelial growth inhibition on Fusarium spp.), with EC₅₀ values calculated using probit analysis .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence resonance energy transfer) require negative controls (DMSO-only) and triplicate runs to account for solvent interference .

Advanced: How do reaction mechanisms differ between the sulfanyl and styryl groups under oxidative conditions?

Methodological Answer:

  • Sulfanyl Oxidation: The difluoromethylsulfanyl group oxidizes to sulfoxide/sulfone derivatives with mCPBA (meta-chloroperbenzoic acid), confirmed by ¹⁹F NMR shifts and X-ray crystallography .
  • Styryl Stability: The (E)-styryl group undergoes photooxidation under UV light (365 nm), forming epoxides or diols. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) show degradation rates depend on solvent polarity .
  • Competitive Pathways: DFT calculations (B3LYP/6-31G*) predict sulfanyl oxidation dominates over styryl reactivity in polar solvents .

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

  • Modular Substitutions:
    • Sulfanyl Modifications: Replacing difluoromethyl with trifluoromethyl increases lipophilicity (logP ↑0.5), improving membrane permeability in agrochemical assays .
    • Styryl Isosteres: Replacing the phenyl group with heteroaromatics (e.g., pyridyl) alters π-π stacking in enzyme binding pockets, as shown in docking simulations (AutoDock Vina) .
  • Data-Driven Design: QSAR models using Hammett constants (σ) and steric parameters (Es) predict electron-withdrawing groups at the styryl para-position enhance antifungal activity .

Advanced: How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

  • Spectral Discrepancies: Contradictions in NMR shifts (e.g., vs. 4) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvents and use internal references (e.g., TMS) .
  • Bioactivity Variability: Inconsistent EC₅₀ values may stem from assay protocols. For example, reports fungicidal activity at pH 7.0, while acidic conditions (pH 5.5) deactivate the compound. Validate protocols with positive controls (e.g., azoxystrobin) .
  • Crystallography Validation: Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as applied in for related pyrimidines .

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